N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that features a thiophene ring substituted with an acetyl group, an ethyl chain, and a fluorophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:
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Formation of the Thiophene Intermediate: : The synthesis begins with the preparation of 5-acetylthiophene. This can be achieved through the Friedel-Crafts acylation of thiophene using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
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Alkylation: : The next step involves the alkylation of 5-acetylthiophene with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to form 2-(5-acetylthiophen-2-yl)ethyl bromide.
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Nucleophilic Substitution: : The final step is the nucleophilic substitution reaction where 2-(5-acetylthiophen-2-yl)ethyl bromide reacts with 2-fluorophenoxyacetamide in the presence of a base such as sodium hydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The acetyl group on the thiophene ring can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: : The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: : The fluorophenoxyacetamide moiety can participate in nucleophilic aromatic substitution reactions, particularly under basic conditions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study the interactions of thiophene-containing molecules with biological systems. Its structural features could be exploited to design analogs with potential biological activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural components suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or organic semiconductors, due to its conjugated system and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The acetylthiophene moiety could engage in π-π interactions or hydrogen bonding, while the fluorophenoxyacetamide group might enhance binding affinity through hydrophobic interactions or hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-bromophenoxy)acetamide: Similar structure but with a bromine atom instead of fluorine.
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-iodophenoxy)acetamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide can significantly influence its chemical properties, such as its lipophilicity, metabolic stability, and ability to form hydrogen bonds. These factors can make it more suitable for certain applications compared to its halogenated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3S/c1-11(19)15-7-6-12(22-15)8-9-18-16(20)10-21-14-5-3-2-4-13(14)17/h2-7H,8-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLCYDJTOGDLAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)COC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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